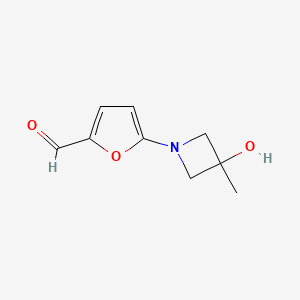

5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde

Description

5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde is a furan-2-carbaldehyde derivative featuring a 3-hydroxy-3-methylazetidine substituent at the 5-position of the furan ring. The azetidine moiety, a four-membered nitrogen-containing heterocycle, introduces steric and electronic effects distinct from larger rings like piperidine or oxazepane.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

5-(3-hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C9H11NO3/c1-9(12)5-10(6-9)8-3-2-7(4-11)13-8/h2-4,12H,5-6H2,1H3 |

InChI Key |

NNBFZHFTJUFHKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1)C2=CC=C(O2)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the use of furan-2-carbaldehyde as a starting material.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.

Scientific Research Applications

5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The furan ring and azetidine ring contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and key properties of 5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde with structurally related furan-2-carbaldehyde derivatives:

*Calculated based on formula C₉H₁₃NO₃.

Key Observations:

- Azetidine vs. Nitrophenyl Groups : The azetidine substituent introduces polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing nitro group in 5-(4-nitrophenyl)furan-2-carbaldehyde, which enhances thermal stability (ΔsubH° = 98.3 kJ/mol) .

- Hydrophilicity vs. Lipophilicity : The hydroxyl group in the target compound likely improves aqueous solubility compared to lipophilic substituents like trifluoromethyl () or trimethoxyphenyl ().

Thermodynamic Properties:

- Enthalpy of Sublimation (ΔsubH°) : Nitrophenyl derivatives exhibit higher ΔsubH° values (98.3–105.6 kJ/mol) due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) . The azetidine analog may show moderate ΔsubH° due to hydrogen bonding but lower than nitro groups.

- Combustion Enthalpy (ΔcH°) : 5-(4-Nitrophenyl)furan-2-carbaldehyde has ΔcH° = −3,890 kJ/mol , whereas the target compound’s hydroxyl group may reduce combustion energy.

Biological Activity

5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde is a compound characterized by its unique structural features, including a furan ring and a 3-hydroxyazetidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

- Molecular Formula : CHN\O

- Molecular Weight : Approximately 195.20 g/mol

- Structural Features : The compound features a furan ring substituted with an aldehyde group and a 3-hydroxyazetidine moiety, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of furan-2-carbaldehyde have been evaluated for their effectiveness against various bacterial strains:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 4 | Staphylococcus aureus | 1 μg/mL |

| Compound 5 | Candida albicans | 5 μg/mL |

These compounds demonstrated notable antibacterial activity, suggesting that the furan moiety contributes positively to the biological effects observed .

Antifungal Activity

In vitro studies have indicated that certain derivatives of furan-2-carbaldehyde possess antifungal properties. For instance, a study reported that specific thiosemicarbazone derivatives derived from furan-2-carbaldehyde exhibited varying degrees of antifungal activity against Candida species, with one compound showing an MIC of 5 μg/mL against Candida albicans .

Anticancer Activity

The anticancer potential of compounds related to this compound has also been investigated. A recent study highlighted the cytotoxic effects of furan derivatives against several human tumor cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HuTu80 | 13.36 |

| MCF-7 | >372.34 |

| LNCaP | 34.84 |

These findings indicate that while some derivatives exhibit potent anticancer activity, others may require further optimization for improved efficacy .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of furan-2-carbaldehyde and evaluating their biological activities. The synthesized compounds were assessed for their antibacterial and antifungal activities against specific strains. The results demonstrated that modifications to the furan structure significantly impacted biological efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design .

Case Study 2: Structure-Based Drug Design

Another research effort involved the identification of non-peptidomimetic inhibitors targeting SARS-CoV-2's main protease using furan-based scaffolds. The study reported several derivatives with IC50 values in the low micromolar range, showcasing the potential of furan-containing compounds in antiviral applications .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the furan and azetidine ring structures. The aldehyde proton (δ ~9.5 ppm) and azetidine hydroxyl group (δ ~1.5–2.5 ppm) should show distinct signals .

- High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Gradient elution using acetonitrile/water mixtures is effective for polar heterocycles .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS can validate molecular weight (CHNO; theoretical MW 195.21) and fragmentation patterns .

Advanced: How does the 3-hydroxy-3-methylazetidine moiety influence the compound’s stereochemical stability and reactivity in nucleophilic addition reactions?

Answer:

- Steric Effects: The methyl group on the azetidine ring introduces steric hindrance, potentially slowing nucleophilic attack at the aldehyde group. Computational modeling (e.g., DFT) can predict transition-state geometries .

- Hydrogen Bonding: The hydroxyl group may stabilize intermediates via intramolecular hydrogen bonding with the aldehyde oxygen, altering reaction pathways. Kinetic studies under varying solvents (polar vs. nonpolar) are recommended .

- Chirality: The azetidine ring’s stereochemistry (if present) could lead to enantioselective reactions. Chiral HPLC or circular dichroism (CD) is critical for analyzing optical activity .

Basic: What storage conditions are recommended to maintain the stability of this compound?

Answer:

- Temperature: Store at 2–8°C in a desiccator to prevent hydrolysis of the aldehyde group or azetidine ring .

- Light Sensitivity: Protect from UV light using amber glass vials, as furan derivatives are prone to photodegradation .

- Container Material: Use glass containers with PTFE-lined caps; avoid plastics that may leach phthalates .

Advanced: What synthetic strategies optimize the yield of this compound in multi-step syntheses?

Answer:

- Azetidine Ring Formation: Use Schmidt or Gabriel synthesis for azetidine intermediates, followed by hydroxylation via Sharpless asymmetric dihydroxylation .

- Coupling Reactions: Employ Suzuki-Miyaura cross-coupling to attach pre-functionalized azetidine to the furan carbaldehyde scaffold. Palladium catalysts (e.g., Pd(PPh)) in THF at 60°C improve efficiency .

- Workup Protocols: Purify via flash chromatography (silica gel, ethyl acetate/hexane) and monitor by TLC (R ~0.3 in 1:1 EtOAc/hexane) .

Basic: What safety precautions should researchers take when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes .

- Waste Disposal: Collect in certified hazardous waste containers and incinerate at >800°C to prevent environmental release .

Advanced: What in vitro assays are suitable for evaluating the compound’s antimicrobial activity, based on structural analogs?

Answer:

- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Azetidine-containing analogs show MICs of 8–32 µg/mL .

- Biofilm Inhibition: Use crystal violet staining to quantify biofilm disruption in Candida albicans .

- Mechanistic Studies: Perform time-kill assays and reactive oxygen species (ROS) detection to probe mode of action .

Basic: How can researchers confirm the absence of toxic byproducts during synthesis?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Screen for volatile impurities (e.g., residual solvents like DMF) .

- High-Resolution Mass Spectrometry (HRMS): Detect non-volatile byproducts (e.g., dimerization products) with ppm-level accuracy .

- Ames Test: For advanced studies, use bacterial reverse mutation assays to assess mutagenicity of isolated fractions .

Advanced: What computational tools predict the compound’s pharmacokinetic properties and target binding affinity?

Answer:

- ADME Prediction: Use SwissADME or ADMETLab to estimate bioavailability, logP (~1.2), and blood-brain barrier permeability .

- Molecular Docking: AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cytochrome P450) or microbial targets (e.g., DNA gyrase) .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate reaction pathways for azetidine ring-opening in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.